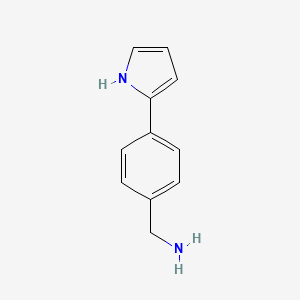
(4-(1H-Pyrrol-2-yl)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1H-Pyrrol-2-yl)phenyl)methanamine: is an organic compound that features a pyrrole ring attached to a phenyl group, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-Pyrrol-2-yl)phenyl)methanamine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Attachment to the Phenyl Group: The pyrrole ring is then attached to a phenyl group through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of the pyrrole with a halogenated benzene compound in the presence of a palladium catalyst.
Introduction of the Methanamine Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (4-(1H-Pyrrol-2-yl)phenyl)methanamine can undergo oxidation reactions, where the methanamine group is oxidized to form an imine or a nitrile derivative.
Reduction: The compound can also undergo reduction reactions, where the pyrrole ring or the phenyl group is reduced to form saturated derivatives.
Substitution: Substitution reactions can occur at the phenyl group or the pyrrole ring, where hydrogen atoms are replaced by other functional groups such as halogens, alkyl groups, or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Saturated derivatives of the pyrrole ring or phenyl group.
Substitution: Halogenated, alkylated, or nitrated derivatives.
Applications De Recherche Scientifique
(4-(1H-Pyrrol-2-yl)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism by which (4-(1H-Pyrrol-2-yl)phenyl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and metabolic enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(1H-Pyrrol-2-yl)phenyl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
(4-(1H-Pyrrol-2-yl)phenyl)propanamine: Similar structure but with a propanamine group.
(4-(1H-Pyrrol-2-yl)phenyl)butanamine: Similar structure but with a butanamine group.
Uniqueness
(4-(1H-Pyrrol-2-yl)phenyl)methanamine is unique due to its specific combination of a pyrrole ring, phenyl group, and methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
[4-(1H-pyrrol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H12N2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7,13H,8,12H2 |
Clé InChI |
QHDKJMICNWVUAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1)C2=CC=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


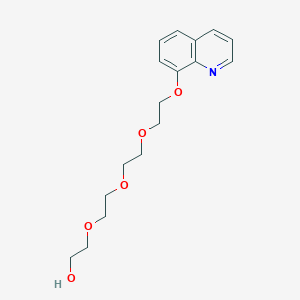

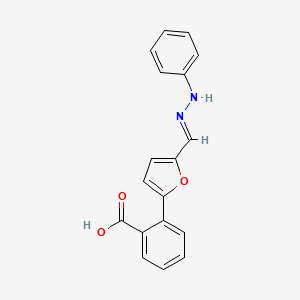
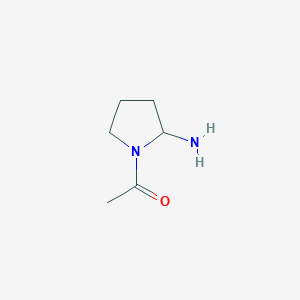
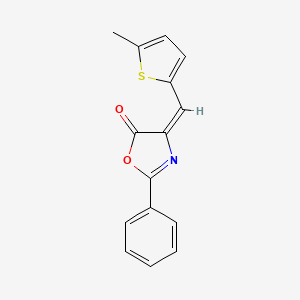
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12878281.png)
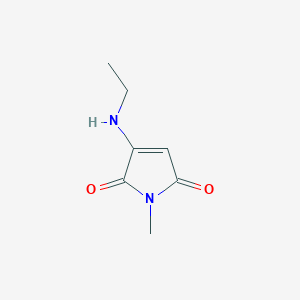
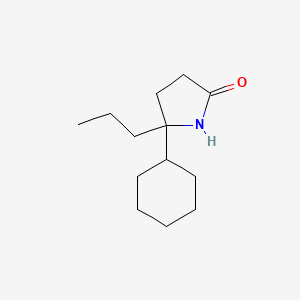
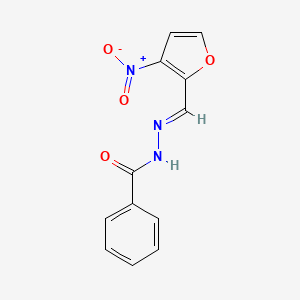
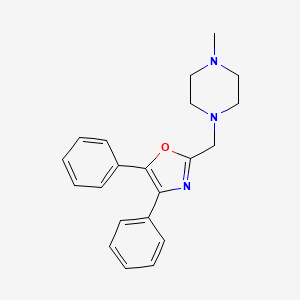
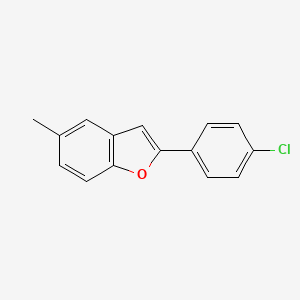
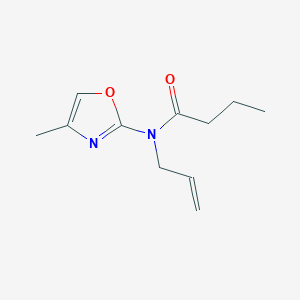
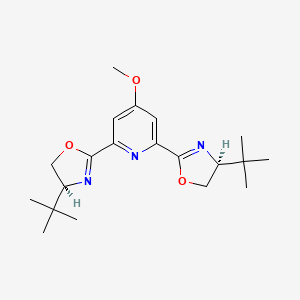
![(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one](/img/structure/B12878334.png)
